molecular formula C9H8Cl2O B1338273 1-(2,5-Dichlorophenyl)propan-2-one CAS No. 102052-40-4

1-(2,5-Dichlorophenyl)propan-2-one

Cat. No.: B1338273
CAS No.: 102052-40-4
M. Wt: 203.06 g/mol
InChI Key: CVYJYBCSHUBZTM-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)propan-2-one is an organic compound with the molecular formula C9H8Cl2O. It is a derivative of acetophenone, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dichlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the recovery and recycling of catalysts and solvents are crucial for cost-effective and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dichlorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 2,5-Dichlorobenzoic acid.

    Reduction: 1-(2,5-Dichlorophenyl)propan-2-ol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,5-Dichlorophenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its reactivity makes it a valuable building block for complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)propan-2-one depends on its specific application. In chemical reactions, its reactivity is primarily due to the electron-withdrawing effects of the chlorine atoms, which activate the ketone group for nucleophilic attack. In biological systems, its mechanism of action may involve interactions with cellular targets, leading to antimicrobial or antifungal effects. Detailed studies are required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

    1-(2,4-Dichlorophenyl)propan-2-one: Similar structure but with chlorine atoms at the 2 and 4 positions.

    1-(3,5-Dichlorophenyl)propan-2-one: Chlorine atoms at the 3 and 5 positions.

    1-(2,3-Dichlorophenyl)propan-2-one: Chlorine atoms at the 2 and 3 positions.

Uniqueness: 1-(2,5-Dichlorophenyl)propan-2-one is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The 2,5-dichloro substitution pattern provides distinct electronic and steric effects compared to other isomers, making it suitable for specific synthetic applications.

Properties

IUPAC Name

1-(2,5-dichlorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6(12)4-7-5-8(10)2-3-9(7)11/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYJYBCSHUBZTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541961
Record name 1-(2,5-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102052-40-4
Record name 1-(2,5-Dichlorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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